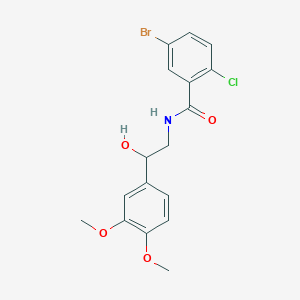![molecular formula C15H16N2O B2827139 N-[3-(1-aminoethyl)phenyl]benzamide CAS No. 953725-36-5](/img/structure/B2827139.png)
N-[3-(1-aminoethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1-aminoethyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzamide compounds, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to an aminoethyl group . The benzamide group is a significant class of amide compounds, which are found in various natural products in organic chemistry .Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
- N-[3-(1-aminoethyl)phenyl]benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, showing selective inhibition of HDACs 1-3 and 11, which are critical in the regulation of gene expression. Such inhibitors have demonstrated significant antitumor activity in vitro and in vivo, highlighting their potential as anticancer drugs. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, has entered clinical trials due to its promising antitumor activity and oral bioavailability (Zhou et al., 2008).
- Another study focused on the synthesis and structure-activity relationship (SAR) of substituted N-(2-aminophenyl)benzamides, providing insights into their mechanism of action as HDAC2 inhibitors. These compounds have shown to bind in a time-dependent manner, further rationalized by co-complex crystal structures, indicating their potential as cytotoxic agents in HCT116 cancer cells (Bressi et al., 2010).
Polymer Synthesis
- The controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization has been achieved. This method has enabled the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the versatility of this compound derivatives in the field of polymer chemistry (Mori et al., 2005).
Antimicrobial Agents
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, revealing some compounds with more potent effects than reference drugs against pathogenic strains. This suggests their potential application as novel antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGOJRNVDUCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
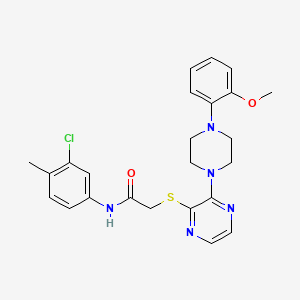
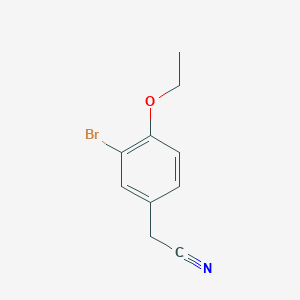
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)
![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)
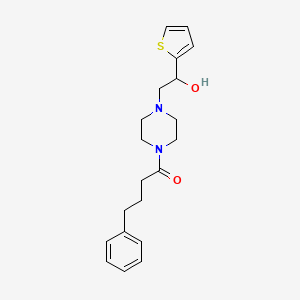
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)

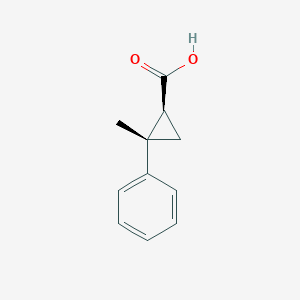
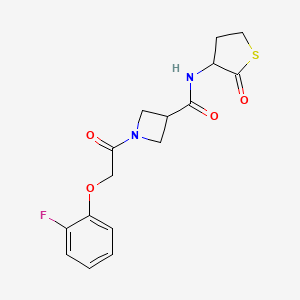

![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)
